1h-Indazole-7-carboxamide,n,n-diethyl-
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Overview
Description
1H-Indazole-7-carboxamide, N,N-diethyl- is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications, including anticancer, anti-inflammatory, and antibacterial agents .
Preparation Methods
The synthesis of 1H-Indazole-7-carboxamide, N,N-diethyl- involves several methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. One common method involves the Cu(OAc)2-catalyzed N–N bond formation using oxygen as the terminal oxidant . Another approach includes the synthesis via consecutive formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines without the use of a catalyst or solvent .
Chemical Reactions Analysis
1H-Indazole-7-carboxamide, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite in the presence of a catalyst.
Reduction: Reductive cyclization reactions can be employed to synthesize indazole derivatives.
Substitution: The compound can undergo substitution reactions, such as the reaction with arylhydrazones under O2 atmosphere.
Scientific Research Applications
1H-Indazole-7-carboxamide, N,N-diethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indazole-7-carboxamide, N,N-diethyl- involves its interaction with specific molecular targets and pathways. For example, indazole derivatives can act as selective inhibitors of phosphoinositide 3-kinase δ, which is involved in the treatment of respiratory diseases . The compound’s effects are mediated through its binding to target proteins and modulation of cellular pathways .
Comparison with Similar Compounds
1H-Indazole-7-carboxamide, N,N-diethyl- can be compared with other similar compounds, such as:
1H-Indazole-4-carboxamide: Known for its anticancer properties.
1H-Indazole-3-carboxamide: Studied for its anti-inflammatory and antibacterial activities.
2H-Indazole derivatives: These compounds have similar biological activities but differ in their tautomeric forms and stability.
The uniqueness of 1H-Indazole-7-carboxamide, N,N-diethyl- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for scientific research and medicinal applications .
Properties
IUPAC Name |
N,N-diethyl-1H-indazole-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-15(4-2)12(16)10-7-5-6-9-8-13-14-11(9)10/h5-8H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAVPKIKEFXDLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC2=C1NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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